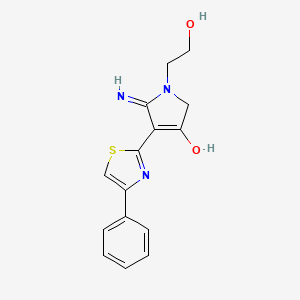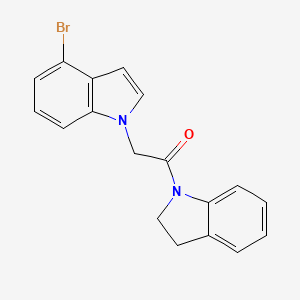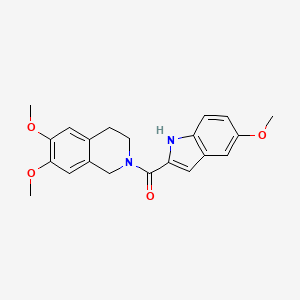
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” is a complex organic compound that features a pyrrolidinyl group and a thiadiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the carbonyl groups.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating new materials or pharmaceuticals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar biological activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE
Uniqueness
The uniqueness of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” lies in its specific combination of functional groups and molecular structure. This unique arrangement might confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C17H18N4O3S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
Clave InChI |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)


![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)


